molecular formula C16H13N5O4S B2510725 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide CAS No. 2097925-11-4

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide

Cat. No.: B2510725
CAS No.: 2097925-11-4
M. Wt: 371.37
InChI Key: YONJLCYERNVGGT-UHFFFAOYSA-N
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Description

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C16H13N5O4S and its molecular weight is 371.37. The purity is usually 95%.
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Biological Activity

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a quinoline sulfonamide structure combined with an oxadiazole and oxazole moiety, which contributes to its pharmacological potential. Recent studies have highlighted its capabilities in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O4S. The structure combines multiple heterocyclic rings that enhance its biological interactions.

PropertyValue
Molecular FormulaC18H18N4O4S
Molecular Weight382.43 g/mol
IUPAC NameThis compound

Biological Activity Overview

Recent research has demonstrated that compounds containing oxadiazole and oxazole derivatives exhibit a wide range of biological activities. Specifically:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives with oxadiazole rings have been reported to inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Potential : The compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated selective cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cells . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
  • Anti-inflammatory Effects : Research indicates that the compound may inhibit key inflammatory pathways. It has shown potential in reducing pro-inflammatory cytokines in cell culture models, suggesting its application in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
  • Cell Signaling Modulation : The compound may affect signaling pathways involved in apoptosis and cell proliferation through interactions with specific receptors or transcription factors.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A derivative of the oxadiazole class was tested against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.21 μM .
  • Cytotoxicity Assessment : In a study assessing cell viability using MTT assays on various cancer cell lines, it was found that certain derivatives exhibited IC50 values below 20 µM, indicating potent anticancer properties .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-10-8-12(20-24-10)16-19-14(25-21-16)9-18-26(22,23)13-6-2-4-11-5-3-7-17-15(11)13/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONJLCYERNVGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.